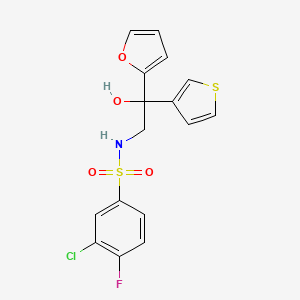

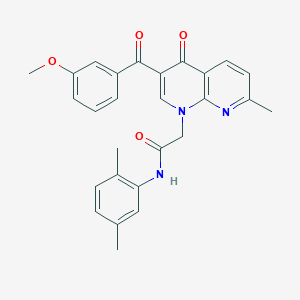

3-chloro-4-fluoro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-chloro-4-fluoro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as density, melting point, boiling point, and solubility. For this compound, the following properties are known: it has a molecular weight of 500.85200, a density of 1.542g/cm3, and a melting point of 189.9-193.4 °C .Scientific Research Applications

Synthesis and Biochemical Evaluation

The compound 3-chloro-4-fluoro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide, due to its complex structure, may share similarities with synthesized compounds aimed at inhibiting specific biochemical pathways or enzymes for therapeutic purposes. For instance, synthesized N-(4-phenylthiazol-2-yl)benzenesulfonamides have shown high-affinity inhibition of kynurenine 3-hydroxylase, a key enzyme in the kynurenine pathway, potentially offering insights into the modulation of neuroactive compounds and therapeutic strategies against neuronal injury (S. Röver et al., 1997).

Fluorinated Heterocycles Synthesis

The inclusion of fluorine atoms in molecules like 3-chloro-4-fluoro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide can significantly affect their biochemical properties. Research on 2- and 3-fluoro-substituted thiophenes, pyrroles, and furans synthesized via the treatment with N-fluorodibenzenesulfonamide has provided valuable data on their chemical shifts and coupling constants in NMR spectroscopy, offering insights into their potential applications in drug design and material science (E. Dvornikova et al., 2003).

Metalation and Synthetic Applications

The structural features of sulfonamides, such as those in the given compound, allow for their use in directed metalation group (DMG) methodologies. This approach facilitates the synthesis of complex organic molecules and heterocycles, which could be of significant interest in pharmaceutical research and development. The potentials of arylsulfonamides through Directed ortho Metalation (DoM) methodology reveal vast possibilities in heterocyclic synthesis and new developments in pharmaceutical chemistry (O. Familoni, 2002).

Antidiabetic and Anticancer Properties

Fluoropyrazolesulfonylurea and thiourea derivatives, which might structurally resemble the mentioned compound, have been explored as potential antidiabetic agents. The synthetic approach and biological evaluation of such compounds provide a foundation for developing novel therapeutic agents targeting metabolic disorders and cancer, emphasizing the role of fluorinated compounds in enhancing biological activity (H. Faidallah et al., 2016).

Safety And Hazards

The safety and hazards of a compound are typically determined through laboratory testing and are often summarized in a Material Safety Data Sheet (MSDS). For this compound, it has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It has a hazard statement of H410, which indicates that it is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name |

3-chloro-4-fluoro-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClFNO4S2/c17-13-8-12(3-4-14(13)18)25(21,22)19-10-16(20,11-5-7-24-9-11)15-2-1-6-23-15/h1-9,19-20H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDLDWDOQYALYND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)(C3=CSC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClFNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-4-fluoro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyano-1-cyclopropylethyl)-2-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl}acetamide](/img/structure/B2886390.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acrylamide](/img/structure/B2886391.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2886393.png)

![2-methyl-3-phenyl-8-(4-phenylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B2886396.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)acetamide](/img/structure/B2886398.png)

![(E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-(phenylsulfonyl)acetamide](/img/structure/B2886403.png)

![1-(2,3-dimethylphenyl)-4-(1-(2-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2886404.png)

![N-(3-Cyano-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-2-{3-methyl-2-[(Z)-methylimino]-4-oxo-thiazolidin-5-yl}-acetamide](/img/structure/B2886407.png)